molecular formula C6H5BrClNO B1399817 2-Bromo-6-(chloromethyl)-3-pyridinol CAS No. 1353877-94-7

2-Bromo-6-(chloromethyl)-3-pyridinol

Cat. No. B1399817
CAS RN: 1353877-94-7
M. Wt: 222.47 g/mol
InChI Key: ZUHKZAVBOLRYJV-UHFFFAOYSA-N
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Description

2-Bromo-6-(chloromethyl)-3-pyridinol (2BCM3P) is a brominated organic compound that is used in a variety of scientific research applications. It is a member of the pyridinol family, which is a subset of the larger pyridine family of compounds. 2BCM3P is a versatile compound, with a wide range of potential uses in the laboratory and in industry. In

Scientific Research Applications

Antioxidant Properties and Synthesis Strategies

A series of 6-substituted-2,4-dimethyl-3-pyridinols, related to 2-Bromo-6-(chloromethyl)-3-pyridinol, were synthesized and exhibited notable antioxidant properties. These compounds were synthesized through a strategic low-temperature aryl bromide-to-alcohol conversion. The study found that some synthesized pyridinols are among the most effective phenolic chain-breaking antioxidants reported, indicating their potential in scientific applications requiring antioxidant properties (Wijtmans et al., 2004).

Bromine-Substituted Pyridine Precursors for Biomimetic Applications

The synthesis of bromine-substituted (chloromethyl)pyridines, like 2-Bromo-6-(chloromethyl)-3-pyridinol, was reported as a precursor towards the immobilization of biomimetic metal ion chelates on functionalized carbons. This synthesis approach provides an easier and safer method compared to traditional procedures, which involve the use of highly reactive and toxic chemicals. These precursors are instrumental in creating complex structures that mimic the functions of bioinorganic metalloenzymes, showcasing their significance in scientific research and potential applications in material science and biochemistry (Handlovic et al., 2021).

Catalysis and Chemical Synthesis

2-Bromo-6-(chloromethyl)-3-pyridinol and its derivatives have been utilized in synthesizing various complex structures. For instance, its utilization in the synthesis of cationic Pd(II) and Ni(II) complexes is noteworthy. These complexes have shown efficiency in catalyzing the coupling between pinacolborane and iodo and bromoarenes, demonstrating the compound's role in facilitating chemical synthesis and catalysis (Melaimi et al., 2004).

Coordination Chemistry and Oligomerization Reactions

In coordination chemistry, 2-Bromo-6-(chloromethyl)-3-pyridinol derivatives were used to create nickel(II) complexes that were further activated and exhibited significant activity in ethylene oligomerization reactions. This application underscores the compound's utility in producing materials with industrial relevance, particularly in polymer science (Nyamato et al., 2016).

properties

IUPAC Name

2-bromo-6-(chloromethyl)pyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClNO/c7-6-5(10)2-1-4(3-8)9-6/h1-2,10H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUHKZAVBOLRYJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1CCl)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801281936
Record name 3-Pyridinol, 2-bromo-6-(chloromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801281936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1353877-94-7
Record name 3-Pyridinol, 2-bromo-6-(chloromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353877-94-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinol, 2-bromo-6-(chloromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801281936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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